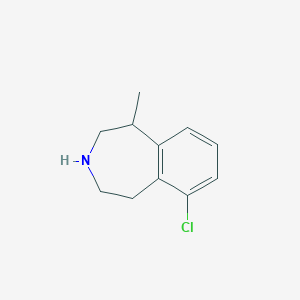![molecular formula C13H13N3O2S B14209316 [(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile CAS No. 824397-58-2](/img/structure/B14209316.png)
[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile is a chemical compound with a complex structure that includes both aromatic and nitrile functional groups
Méthodes De Préparation
The synthesis of [(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile typically involves the reaction of 3,5-dimethoxyaniline with a suitable methylsulfanyl reagent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, and requires the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups into primary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction pathways or alteration of metabolic processes.
Comparaison Avec Des Composés Similaires
[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile can be compared with similar compounds such as:
3,5-Dimethoxyaniline: Shares the dimethoxyaniline core but lacks the methylsulfanyl and nitrile groups.
Methylsulfanyl derivatives: Compounds with similar methylsulfanyl groups but different aromatic or nitrile functionalities.
Propanedinitrile derivatives: Compounds with the nitrile groups but different aromatic or methylsulfanyl functionalities.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
824397-58-2 |
|---|---|
Formule moléculaire |
C13H13N3O2S |
Poids moléculaire |
275.33 g/mol |
Nom IUPAC |
2-[(3,5-dimethoxyanilino)-methylsulfanylmethylidene]propanedinitrile |
InChI |
InChI=1S/C13H13N3O2S/c1-17-11-4-10(5-12(6-11)18-2)16-13(19-3)9(7-14)8-15/h4-6,16H,1-3H3 |
Clé InChI |
AKPIPVHTGVWUST-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)NC(=C(C#N)C#N)SC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14209236.png)
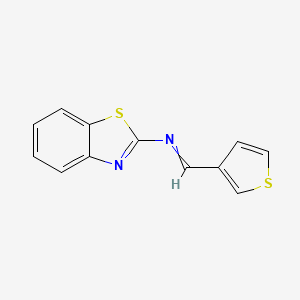
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14209258.png)
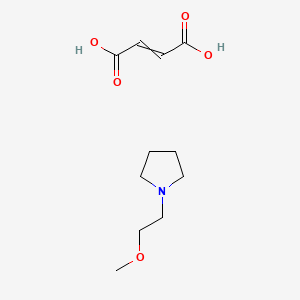
![4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide](/img/structure/B14209274.png)
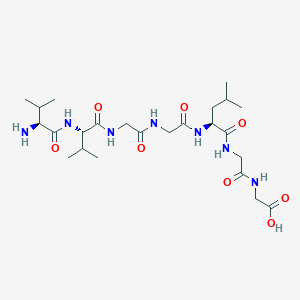

![1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14209284.png)
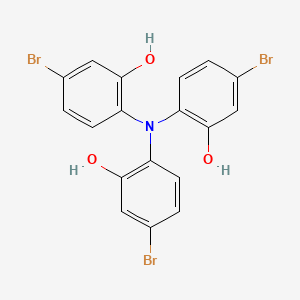
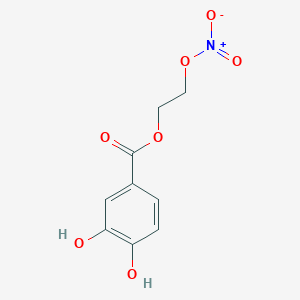
![3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol](/img/structure/B14209302.png)
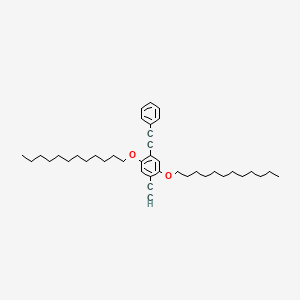
![(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B14209311.png)
